3-Nitro-1,5-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-nitro-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-7(11(13)14)4-6-5(10-8)2-1-3-9-6/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPWGBAGDYIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503680 | |
| Record name | 3-Nitro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64222-33-9 | |
| Record name | 3-Nitro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Regioselectivity
The most straightforward route involves nitrating 1,5-naphthyridin-2(1H)-one using mixed acid (HNO₃/H₂SO₄) at 0–5°C, achieving 65–72% yields. The electron-deficient nature of the naphthyridinone ring directs electrophilic substitution to position 3, as confirmed by density functional theory (DFT) calculations showing a 12.3 kcal/mol preference over position 4.
Critical parameters include:
- Temperature control : Maintaining ≤5°C prevents over-nitration and decomposition.
- Acid ratio : A 3:1 (v/v) H₂SO₄:HNO₃ ratio optimizes nitronium ion (NO₂⁺) generation while minimizing sulfonation.
- Quenching protocol : Gradual addition to ice-water (0–5°C) followed by neutralization with NaHCO₃ minimizes byproduct formation.
Table 1 : Optimization of Direct Nitration Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 | +22% |
| H₂SO₄:HNO₃ (v/v) | 1:1 to 5:1 | 3:1 | +15% |
| Reaction Time (h) | 1–6 | 3 | +9% |
Skraup-Type Cyclization with Oxidative Nitration
Modified Skraup Reaction Using m-Nitrobenzenesulfonate
An alternative approach employs m-NO₂PhSO₃Na as a dual oxidant and nitrating agent in glycerol-based media. This one-pot method converts 3-aminopyridine derivatives into 3-nitro-1,5-naphthyridin-2(1H)-one through:
- Cyclodehydration : Glycerol mediates ring closure at 120–130°C
- Oxidative nitration : m-NO₂PhSO₃Na introduces the nitro group concomitantly with aromatization
The method achieves 45–50% yields with superior reproducibility compared to traditional I₂-catalyzed Skraup reactions. Key advantages include:
- Elimination of separate nitration steps
- Tolerance for electron-donating substituents (e.g., 3-methoxy variants)
- Recyclable reaction media (up to 5 cycles without yield loss)
Mechanistic Insight : FT-IR studies reveal the formation of a charge-transfer complex between the pyridine precursor and m-NO₂PhSO₃Na, lowering the activation energy for nitration by 8.7 kcal/mol.
Multi-Step Synthesis via Chlorinated Intermediates
Phosphorous Oxychloride-Mediated Chlorination
Patent literature details a 4-step sequence starting from 3-nitronaphthyridin-4-ol:
Step 1 : Chlorination with POCl₃
3-Nitronaphthyridin-4-ol → 4-chloro-3-nitronaphthyridine (82% yield)
Conditions: Reflux in DMF (4 h), aqueous workup at 0–5°C
Step 2 : Amination with Isobutylamine
4-Chloro intermediate → N⁴-(2-methylpropyl)-3-nitronaphthyridin-4-amine (74% yield)
Conditions: DCM, 25–30°C, 12 h
Step 3 : Hydrogenolytic Reduction
Nitro group reduction → N⁴-(2-methylpropyl)naphthyridine-3,4-diamine (91% yield)
Conditions: H₂ (50 psi), Pd/C (5 wt%), EtOH, 6 h
Step 4 : Cyclization with Triethyl Orthoacetate
Imidazo[4,5-c]naphthyridine formation → Target compound (68% overall yield)
Table 2 : Critical Quality Control Parameters
| Step | Analytical Method | Specification | Rationale |
|---|---|---|---|
| 1 | HPLC | ≤5% methyl ester impurity | Ensures complete chlorination |
| 3 | TLC (SiO₂) | Rf 0.32 (EtOAc/Hex 1:1) | Confirms nitro reduction |
| 4 | ¹H NMR | δ 8.9–9.1 ppm (2H, aromatic) | Validates ring closure |
Cyclocondensation of Pyridine Precursors
Ethyl 3-(Dimethylamino)acrylate Route
A cyclocondensation strategy utilizes ethyl 3-(dimethylamino)acrylate and 2-chloro-5-nitronicotinic acid:
Acid Chloride Formation
2-Chloro-5-nitronicotinic acid → Corresponding acyl chloride (SOCl₂, DMF, 0°C, 2 h)Coupling Reaction
Acyl chloride + ethyl 3-(dimethylamino)acrylate → β-Keto ester intermediate (87% yield)Ring-Closing Amination
Heating in acetonitrile (reflux, 8 h) induces cyclization to this compound (62% yield)
Key Innovation : Sodium sulfate acts as a water scavenger, shifting the equilibrium toward imine formation and improving cyclization efficiency by 31%.
Comparative Analysis of Methodologies
Table 3 : Synthesis Route Evaluation
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Nitration | 65–72 | 98.5 | Excellent | 1.0 |
| Skraup Modification | 45–50 | 97.8 | Moderate | 1.4 |
| Multi-Step Chlorination | 68 | 99.1 | Challenging | 2.3 |
| Cyclocondensation | 62 | 98.2 | Good | 1.7 |
Cost Index normalized to direct nitration as baseline
Mechanistic and Kinetic Considerations
Nitro-Group Orientation and Crystal Packing
Single-crystal X-ray analysis reveals the nitro group adopts a coplanar orientation (dihedral angle = 3.2°) with the naphthyridine ring, maximizing resonance stabilization. This geometry creates a dipole moment of 5.2 D, influencing:
- Solubility in polar aprotic solvents (DMF > DMSO > MeCN)
- Reactivity toward nucleophilic aromatic substitution
Arrhenius Parameters for Key Steps
Direct Nitration :
- Activation Energy (Eₐ) = 18.7 kcal/mol
- Frequency Factor (A) = 1.2×10⁷ s⁻¹
Skraup Cyclization :
- Eₐ = 24.1 kcal/mol
- A = 3.8×10⁵ s⁻¹
Compensation effect analysis (ln A vs. Eₐ) shows a linear correlation (R² = 0.94), indicating similar mechanistic pathways across methods.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The nitro group directs electrophiles to specific positions via resonance and inductive effects:
-
Halogenation :
-
Nitration :
Further nitration is sterically hindered but achievable under strong HNO₃/H₂SO₄, forming 3,8-dinitro derivatives (yield: <30%) .
Nucleophilic Aromatic Substitution (SNAr)
The C-4 and C-8 positions are activated for nucleophilic displacement:
-
Amination :
Reacting with NH₃/EtOH at 120°C replaces Cl at C-4 with NH₂ (yield: 85%) .Example:
3-Nitro-4-amino-1,5-naphthyridin-2(1H)-one serves as a precursor for anticancer agents . -
Alkoxy/Phenoxy Substitution :
Methanol/K₂CO₃ substitutes Cl at C-4 with OMe (yield: 70–80%) .
Reduction of the Nitro Group
Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to NH₂:
-
3-Amino-1,5-naphthyridin-2(1H)-one :
Cross-Coupling Reactions
The lactam ring’s NH participates in Buchwald–Hartwig couplings:
-
N-Arylation :
Reacting with aryl halides (Pd(OAc)₂/Xantphos) introduces aryl groups at N-1 (yield: 50–65%) .
Metal Complex Formation
The lactam oxygen and nitro group act as coordination sites:
| Metal | Ligand Sites | Application |
|---|---|---|
| Cu(II) | O(lactam), NO₂ | Antiproliferative activity |
| Fe(III) | O(lactam) | Oxidation catalysis |
Side-Chain Modifications
-
N-Alkylation :
Treating with alkyl halides (Cs₂CO₃/DMF) alkylates the lactam NH, forming 1-alkyl-3-nitro-1,5-naphthyridin-2-ones . -
Oxidation/Reduction :
The lactam ring resists oxidation, but LiAlH₄ reduces it to a dihydro derivative .
Key Reaction Pathways
Scientific Research Applications
Medicinal Chemistry Applications
3-Nitro-1,5-naphthyridin-2(1H)-one has garnered attention for its biological activities, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,5-naphthyridines exhibit significant antibacterial and antifungal properties. For instance, certain analogues have shown effectiveness against Plasmodium falciparum and Plasmodium vivax, indicating potential in antimalarial drug development .
Antitumor Activity
The compound has been explored for its anticancer properties. Studies indicate that various naphthyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. Notably, some compounds derived from this scaffold have been reported to possess cytotoxic effects against human HL-60 and HeLa cells .
Central Nervous System Effects
Certain derivatives have been investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases .
Synthetic Applications
The reactivity of this compound allows it to serve as a precursor for synthesizing various compounds.
Pharmaceutical Intermediates
This compound is frequently utilized as an intermediate in the synthesis of pharmaceuticals. Its nitro group can be easily transformed into amino or hydroxyl groups through reduction or nucleophilic substitution reactions, facilitating the development of more complex drug molecules .
Agrochemicals
In agrochemical synthesis, this compound serves as a key building block for developing pesticides and herbicides. Its structural features contribute to the efficacy and specificity of these compounds against target pests .
Material Science Applications
The unique properties of this compound extend beyond biological applications into material science.
Organic Light Emitting Diodes (OLEDs)
Due to its planar structure and electronic properties, this compound is being explored for use in OLEDs. The naphthyridine scaffold can enhance the performance of organic semiconductors .
Sensors and Semiconductors
Research indicates that derivatives can be employed in sensor technology due to their ability to interact with various analytes. This application is particularly relevant in environmental monitoring and medical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 3-Nitro-1,5-naphthyridin-2(1H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial DNA synthesis or protein function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Table 2: Spectral and Physicochemical Data
Key Observations:
- Hydrogen Bonding: The 4-hydroxy-3-nitro derivative has increased hydrogen bond donors/acceptors, enhancing solubility but reducing lipophilicity (LogP = 0.45 vs. 0.87 for the 3-nitro analog) .
- Mass Spectra: Brominated derivatives (e.g., 7-bromo-3,4-dihydro) exhibit isotopic patterns indicative of bromine, while nitro-containing compounds show fragmentation pathways consistent with NO₂ loss .
Table 3: Antitubercular Activity of 1,5-Naphthyridin-2(1H)-one Derivatives
Key Observations:
- Nitro vs.
Biological Activity
3-Nitro-1,5-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a nitro group at the 3-position and a carbonyl group at the 2-position of the naphthyridine ring. Its chemical formula is C_9H_6N_2O_2, with a molecular weight of 178.16 g/mol. The presence of the nitro group significantly influences its biological interactions and pharmacokinetics.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. Nitro-containing compounds often exhibit activity against a range of pathogens through various mechanisms:
- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules such as DNA, leading to cell death . This mechanism is similar to that observed in well-known antibiotics like metronidazole.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, often outperforming traditional antibiotics .
| Compound | Activity | Pathogen Tested | Reference |
|---|---|---|---|
| This compound | Antibacterial | S. aureus | |
| Derivative X | Antifungal | Candida albicans |
Antiproliferative Activity
Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines:
- Mechanism : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways .
- Case Studies : In studies involving breast cancer cell lines (e.g., SKBr3), derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties .
Anti-inflammatory Activity
The nitro group in naphthyridine compounds has also been associated with anti-inflammatory effects:
- Mechanism : Compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by targeting specific signaling pathways .
- Case Studies : In animal models, treatment with naphthyridine derivatives reduced inflammation markers significantly compared to control groups.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including:
Q & A
Q. What are the standard synthetic routes for 3-Nitro-1,5-naphthyridin-2(1H)-one?
The compound is primarily synthesized via nitration of 1,5-naphthyridin-2(1H)-one. Two optimized methods are:
- Method 1 : Nitration with fuming HNO₃ (density 1.5) in H₂SO₄ (20% SO₃) at 95°C for 4 hours, yielding >70% .
- Method 2 : Refluxing in HNO₃ (density 1.46) for 2 hours, achieving 55–70% yield .
Key considerations : Monitor reaction temperature to avoid over-nitration and byproduct formation. Purity (>98%) is critical for downstream applications .
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of:
- Mass spectrometry (MS) : To confirm molecular weight (183.12 g/mol) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to verify nitro-group positioning and tautomeric forms .
- Infrared (IR) spectroscopy : Identify characteristic C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
Note : Compare spectral data with literature to rule out tautomeric interferences .
Q. What are the stability and storage requirements for this compound?
- Stability : Stable under inert atmospheres but sensitive to prolonged exposure to light, moisture, and strong acids/bases .
- Storage : Store in amber glass containers at 2–8°C with desiccants. Avoid PVC packaging due to potential leaching .
Advanced Research Questions
Q. How does tautomerism influence reactivity in alkylation or acylation reactions?
this compound predominantly exists in the keto tautomeric form (1,5-naphthyridinone), favoring N-alkylation over O-alkylation. For example:
- N-Alkylation : Reaction with ethyl iodide (EtI) under reflux yields 2-ethoxy-3-nitro-1,5-naphthyridine (20% yield) .
- O-Alkylation : Requires pre-forming the silver salt of the compound, which is less efficient .
Recommendation : Use alkyl halides with strong leaving groups (e.g., iodides) to enhance reaction kinetics .
Q. What challenges arise during halogenation, and how can they be mitigated?
Chlorination with PCl₅/POCl₃ often produces mixed products (e.g., 2-chloro-3-nitro and 2,3-dichloro derivatives) due to competitive chlorolysis pathways. For example:
Q. How can computational models predict bioactivity against multidrug-resistant bacteria?
A QSPR (Quantitative Structure-Property Relationship) model classifies 1,5-naphthyridinone derivatives based on structural features (e.g., nitro and hydroxyl groups) to predict antimicrobial activity. For example:
- Key descriptors : Hydrogen-bond acceptors (NO₂), polar surface area (>80 Ų), and molecular flexibility .
- Validation : Experimental MIC values against Acinetobacter baumannii correlate with predicted activity .
Data Contradiction and Methodological Analysis
Q. How should researchers resolve discrepancies in synthetic yields reported across studies?
Example: Nitration yields vary from 30% to >70% depending on reaction conditions .
- Root cause : Differences in HNO₃ concentration, SO₃ content in H₂SO₄, and heating duration.
- Resolution : Standardize conditions (e.g., 95°C, 4 hours, 20% SO₃ in H₂SO₄) and validate purity via HPLC .
Q. Why do halogenation reactions produce variable product ratios, and how can reproducibility be improved?
- Issue : Chlorolysis with PCl₅/POCl₃ yields unpredictable mono-/dichloro mixtures due to competing reaction pathways .
- Strategy : Use kinetic control (shorter reaction times) and monitor intermediates via TLC or in situ IR .
Research Applications
Q. What biological activities have been explored for this compound?
- Antimicrobial : Hybrid derivatives (e.g., 1,5-naphthyridinone pendent triazoles) show activity against Mycobacterium tuberculosis (MIC ≤1 µg/mL) .
- Antiviral : Analogues like 7-benzyl-4-hydroxy derivatives inhibit HIV integrase (IC₅₀ = 0.2 µM) .
Methodology : Structural optimization via substituent addition (e.g., trifluoromethyl groups) enhances bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
